molecular formula C7H7N3O2 B3305539 3-amino-4-cyano-1-methyl-1H-pyrrole-2-carboxylic acid CAS No. 923255-40-7

3-amino-4-cyano-1-methyl-1H-pyrrole-2-carboxylic acid

Cat. No. B3305539
CAS RN: 923255-40-7
M. Wt: 165.15 g/mol
InChI Key: OGLORRUAZLHPJO-UHFFFAOYSA-N
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Description

“3-amino-4-cyano-1-methyl-1H-pyrrole-2-carboxylic acid” is a chemical compound with the molecular formula C7H7N3O2 and a molecular weight of 165.15 . It is used for proteomics research .


Synthesis Analysis

The synthesis of pyrrole derivatives, such as “3-amino-4-cyano-1-methyl-1H-pyrrole-2-carboxylic acid”, can be achieved through various methods. One common method is the Paal-Knorr pyrrole condensation, which involves the reaction of 2,5-dimethoxytetrahydrofuran with various amines and sulfonamines in water in the presence of a catalytic amount of iron (III) chloride . Another method involves the condensation of carboxylic acids with substituted amines, followed by acid-mediated cyclization to form the pyrrole ring .


Molecular Structure Analysis

The molecular structure of “3-amino-4-cyano-1-methyl-1H-pyrrole-2-carboxylic acid” consists of a pyrrole ring, which is a five-membered aromatic ring with alternating double bonds and a nitrogen atom. The pyrrole ring is substituted at the 3-position with an amino group, at the 4-position with a cyano group, and at the 1-position with a methyl group .


Chemical Reactions Analysis

Pyrrole derivatives, including “3-amino-4-cyano-1-methyl-1H-pyrrole-2-carboxylic acid”, can undergo various chemical reactions. For instance, they can participate in N-substitution reactions with alkyl halides, sulfonyl chlorides, and benzoyl chloride to yield substituted pyrroles . They can also undergo Michael addition with electrophilic olefins to afford N-alkylpyrroles .


Physical And Chemical Properties Analysis

The predicted melting point of “3-amino-4-cyano-1-methyl-1H-pyrrole-2-carboxylic acid” is 140.33° C, and its predicted boiling point is approximately 402.9° C at 760 mmHg . The compound has a predicted density of approximately 1.4 g/cm3 and a refractive index of n 20D 1.64 .

properties

IUPAC Name

3-amino-4-cyano-1-methylpyrrole-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3O2/c1-10-3-4(2-8)5(9)6(10)7(11)12/h3H,9H2,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGLORRUAZLHPJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=C1C(=O)O)N)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-amino-4-cyano-1-methyl-1H-pyrrole-2-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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